[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile
Description
Properties
IUPAC Name |
4-chlorobut-2-ynyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-3-1-2-4-8-5-7/h3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVMBZMEIODFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113079-33-7 | |
| Record name | [(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile typically involves the reaction of 4-chlorobut-2-yne-1-thiol with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.
Reduction: Lithium aluminum hydride; low temperatures, often in an inert atmosphere.
Substitution: Amines, alkoxides; room temperature to slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the sulfanyl and carbonitrile functional groups, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile with key analogs:
Key Observations :
- The alkyne moiety in both the target compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile introduces strain, which could influence stability or polymerization tendencies.
Biological Activity
[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The compound has the following chemical structure:
Anticancer Properties
Recent studies have indicated that [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile exhibits significant anticancer activity. For instance, it has been shown to inhibit cell viability in various cancer cell lines, leading to apoptosis. The mechanism involves the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell death.
Table 1: Anticancer Activity of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DLD1 (Colon) | 15.2 | Induction of apoptosis |
| MCF7 (Breast) | 12.8 | Mitochondrial dysfunction |
| A549 (Lung) | 10.5 | Oxidative stress induction |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has shown potential in models of neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration.
Table 2: Neuroprotective Activity
| Model | Effect Observed | Reference |
|---|---|---|
| Rodent Ischemia | Reduced infarct volume | |
| Parkinson's Model | MAO-B inhibition |
The biological activity of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes such as MAO-B, leading to increased levels of neuroprotective agents.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, evidenced by increased expression of pro-apoptotic factors.
- Oxidative Stress : The generation of reactive oxygen species (ROS) is a critical factor in its mechanism, contributing to both anticancer and neuroprotective effects.
Case Studies
Several case studies have highlighted the efficacy of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile:
- Cancer Treatment : In a study involving DLD1 colon cancer cells, treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value indicating potent activity.
- Neuroprotection : In rodent models subjected to ischemic conditions, administration of the compound resulted in a marked reduction in brain damage compared to control groups, suggesting its potential as a therapeutic agent for stroke and neurodegenerative diseases.
Q & A
Q. What strategies validate the compound’s stability under physiological conditions for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
